molecular formula C17H14O5 B4932420 (3Z)-5-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethylidene)furan-2-one

(3Z)-5-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethylidene)furan-2-one

Cat. No.: B4932420
M. Wt: 298.29 g/mol
InChI Key: XAKAGYCOHKUGDP-FLIBITNWSA-N
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Description

The compound (3Z)-5-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethylidene)furan-2-one is an organic molecule characterized by its unique structure, which includes a furan ring and a dimethoxyphenyl group

Properties

IUPAC Name

(3Z)-5-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-19-12-5-6-15(20-2)14(10-12)16-9-11(17(18)22-16)8-13-4-3-7-21-13/h3-10H,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKAGYCOHKUGDP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=CO3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=CO3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethylidene)furan-2-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethylidene)furan-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which (3Z)-5-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethylidene)furan-2-one exerts its effects depends on its interaction with molecular targets. For example, in a biological context, it may bind to specific enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-5-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethylidene)furan-2-one: shares similarities with other furan-based compounds and dimethoxyphenyl derivatives.

    Furan-2-carbaldehyde: A precursor in the synthesis of the compound.

    2,5-Dimethoxybenzaldehyde: Another precursor used in the synthesis.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

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